molecular formula C10H6BrN3O B8775900 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-

Cat. No.: B8775900
M. Wt: 264.08 g/mol
InChI Key: RLDDZKWJCWFAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)- is a useful research compound. Its molecular formula is C10H6BrN3O and its molecular weight is 264.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-oxazole

InChI

InChI=1S/C10H6BrN3O/c11-6-1-7-8(9-4-12-5-15-9)3-14-10(7)13-2-6/h1-5H,(H,13,14)

InChI Key

RLDDZKWJCWFAHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CN=CO3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 21 (667 mg, 1.99 mmol), EtOH (20 mL) and 10% aq. NaOH (10 mL) was heated at 90° C. for 40 min then cooled and poured onto water (50 mL). The aqueous layer was extracted with ethyl acetate (4×40 mL). The combined organic extracts were washed with brine (30 mL), dried (MgSO4) and concentrated to give 22 as a white solid (477 mg, 91%); 1H NMR (400 MHz, CDCl3) δ 7.27 (d, J=2.5 Hz, 1H), 7.67 (d, J=2.5 Hz, 1H), 7.94 (s, 1H), 8.33 (d, J=2.1 Hz, 1H), 8.44 (d, J=2.1 Hz, 1H), 9.30-9.10 (bs, NH).
Name
Quantity
667 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
91%

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